molecular formula C11H24ClN3O2 B2434592 N1,N8-Diacetylspermidine (hydrochloride) CAS No. 178244-42-3

N1,N8-Diacetylspermidine (hydrochloride)

Cat. No. B2434592
CAS RN: 178244-42-3
M. Wt: 265.78
InChI Key: RWKXLCKGDFFGNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1,N8-Diacetylspermidine (hydrochloride) is a diacetylated derivative of spermidine, a natural polyamine . It has been found in human urine and is elevated in the urine of patients with colorectal and urogenital malignancies . It is selectively elevated in those with malignant conditions over those with benign urogenital hyperplasias, making this polyamine a potential biomarker for cancer detection .


Synthesis Analysis

The synthesis of new N1,N8-diacetylspermidine (DiAcSpd) analogues having a linker with desired functional groups in the methylene skeleton, which have been designed by theoretical calculations, is described . The preparation of DiAcSpd supported on solid-phase resins, which have the potential to be used for the evolution of ligands by exponential enrichment (SELEX), has also been achieved .


Molecular Structure Analysis

The molecular formula of N1,N8-Diacetylspermidine (hydrochloride) is C11H23N3O2 • HCl . The formal name is N-[4-[[3-(acetylamino)propyl]amino]butyl]-acetamide, monohydrochloride . The InChi Code is InChI=1S/C11H23N3O2.ClH/c1-10(15)13-8-4-3-6-12-7-5-9-14-11(2)16;/h12H,3-9H2,1-2H3,(H,13,15)(H,14,16);1H .


Physical And Chemical Properties Analysis

N1,N8-Diacetylspermidine (hydrochloride) is a crystalline solid . Its solubility in DMSO is 0.1 mg/ml and in PBS (pH 7.2) is 10 mg/ml . The compound has a formula weight of 265.8 .

Safety and Hazards

N1,N8-Diacetylspermidine (hydrochloride) is not for human or veterinary use . It should be stored at -20°C and shipped at room temperature .

properties

IUPAC Name

N-[4-(3-acetamidopropylamino)butyl]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O2.ClH/c1-10(15)13-8-4-3-6-12-7-5-9-14-11(2)16;/h12H,3-9H2,1-2H3,(H,13,15)(H,14,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKXLCKGDFFGNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCNCCCNC(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N8-Diacetylspermidine (hydrochloride)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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